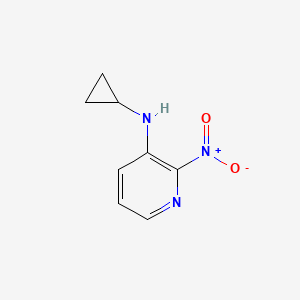

N-Cyclopropyl-2-nitropyridin-3-amine

Description

N-Cyclopropyl-2-nitropyridin-3-amine is a pyridine derivative featuring a nitro group (-NO₂) at position 2 and a cyclopropylamine substituent at position 3. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which may modulate reactivity, solubility, or biological activity.

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

N-cyclopropyl-2-nitropyridin-3-amine |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)8-7(2-1-5-9-8)10-6-3-4-6/h1-2,5-6,10H,3-4H2 |

InChI Key |

CVJWXVCOWWUICN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(N=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-nitro-3-pyridinamine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropylamine.

Industrial Production Methods

Industrial production of N-cyclopropyl-2-nitro-3-pyridinamine may involve large-scale nitration processes using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-nitro-3-pyridinamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc and hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for reducing the nitro group to an amino group.

Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

Reduction: The major product is N-cyclopropyl-2-amino-3-pyridinamine.

Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.

Scientific Research Applications

N-cyclopropyl-2-nitro-3-pyridinamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-nitro-3-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

The table below compares N-Cyclopropyl-2-nitropyridin-3-amine with three structurally related pyridine-based compounds from the evidence, highlighting substituent variations and their implications:

Electronic and Steric Influence

- Nitro vs. Trifluoromethyl Groups: Both substituents are electron-withdrawing, but the nitro group (-NO₂) is more polarizable and may enhance electrophilic reactivity compared to the -CF₃ group .

- Cyclopropyl vs.

- Positional Isomerism: In 4-(aminomethyl)-N-cyclopropylpyridin-2-amine , the aminomethyl group at position 4 introduces electron density to the ring, contrasting with the electron-deficient environment created by the nitro group at position 2 in the target compound.

Research Implications and Limitations

The absence of direct data on This compound necessitates cautious extrapolation from analogs. Key research gaps include:

- Physicochemical Properties : Melting point, solubility, and stability data are unavailable.

- Biological Activity: No evidence correlates its structure with specific pharmacological targets.

- Synthetic Protocols : Optimization of nitro-group introduction and cyclopropylamine coupling remains unexplored.

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing N-Cyclopropyl-2-nitropyridin-3-amine with high purity?

- Answer: Optimize reaction conditions using Buchwald-Hartwig amination or nucleophilic aromatic substitution, focusing on solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., Pd(OAc)₂ with Xantphos). Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to remove nitro-group reduction byproducts. Validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic data for this compound be obtained and interpreted?

- Answer: Grow single crystals via slow evaporation of saturated solutions in ethanol or DCM. Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Use SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen bonding. Analyze bond lengths (e.g., C–N in cyclopropylamine: ~1.47 Å) and torsion angles to confirm stereochemistry. ORTEP-3 can generate thermal ellipsoid plots to visualize molecular packing .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Use fume hoods, nitrile gloves, and lab coats. Respiratory protection (P95 masks) is mandatory if airborne particulates exceed OSHA limits. Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent nitro-group degradation. Dispose of waste via neutralization (activated carbon adsorption) followed by incineration. Acute toxicity testing (e.g., LD₅₀ in rodents) and mutagenicity screening (Ames test) are recommended for risk assessment .

Advanced Research Questions

Q. How can the risk of N-nitrosamine formation in this compound derivatives be assessed?

- Answer: Conduct stress testing under nitrosating conditions (e.g., NaNO₂ in acidic media). Use LC-MS/MS to detect trace nitrosamines (LOQ < 1 ppm). Compare structural analogs (e.g., N-alkyl-2-nitropyridin-amines) from literature to predict reactivity. If cyclopropylamine shows low nitrosation propensity (due to steric hindrance), justify via Hammett substituent constants (σₚ ≈ –0.07 for cyclopropyl) and kinetic studies .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

- Answer: Replicate protocols with controlled variables: reagent purity (≥99%), moisture-free solvents, and inert atmosphere. Use DoE (Design of Experiments) to identify critical factors (e.g., catalyst loading, reaction time). Cross-validate analytical methods (e.g., NMR integration vs. HPLC area normalization). Publish negative results to clarify discrepancies, emphasizing batch-to-batch variability in nitro-group stability .

Q. What advanced techniques resolve electron density ambiguities in the X-ray structure of this compound?

- Answer: Apply SHELXD for dual-space recycling to resolve disordered regions. Use Hirshfeld surface analysis (CrystalExplorer) to examine intermolecular interactions (e.g., C–H···O nitro contacts). For low-resolution data (d > 0.8 Å), employ TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic motion. Validate with R₁/Rfree convergence (<5% difference) .

Q. How can in silico models predict the toxicological profile of this compound?

- Answer: Use QSAR tools (e.g., OECD Toolbox) to identify structural alerts (e.g., nitro groups as mutagenicophores). Perform molecular docking (AutoDock Vina) against CYP450 isoforms to predict metabolic activation. Validate with in vitro hepatocyte assays (e.g., CYP3A4 inhibition). Cross-reference PubChem data for analogous compounds (e.g., 4-Methyl-3-nitropyridin-2-amine) to extrapolate LD₅₀ values .

Q. What methodologies enable the study of this compound’s reactivity under photolytic conditions?

- Answer: Irradiate solutions (λ = 254–365 nm) in quartz reactors under N₂. Monitor nitro-to-amine reduction via UV-Vis (λmax shift from 270 nm to 310 nm). Use EPR to detect radical intermediates (e.g., nitroxide species). Compare quantum yields (Φ) with DFT-calculated excitation energies (Gaussian 16, B3LYP/6-31G**) to propose degradation pathways .

Notes

- References: Ensure citations align with IUPAC guidelines and prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry).

- Software: Use open-source tools (e.g., SHELX, ORTEP-3) for reproducibility. Commercial software (e.g., Gaussian) should be licensed appropriately.

- Ethics: Disclose all conflicts of interest and adhere to institutional safety review board protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.